2-Ethenyl-3-ethyl-5-methylpyrazine

説明

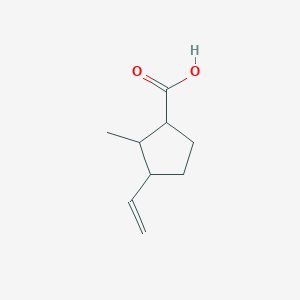

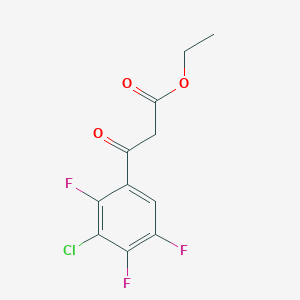

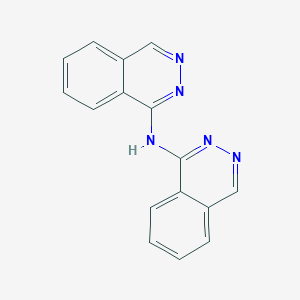

2-Ethenyl-3-ethyl-5-methylpyrazine is a chemical compound with the molecular formula C9H12N2 and a molecular weight of 148.2050 . It is also known by the name Pyrazine, 2-ethenyl-3-ethyl-5-methyl .

Molecular Structure Analysis

The IUPAC Standard InChI for 2-Ethenyl-3-ethyl-5-methylpyrazine is InChI=1S/C9H12N2/c1-4-8-9(5-2)11-7(3)6-10-8/h4,6H,1,5H2,2-3H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .科学的研究の応用

Food Science

Application Summary

“2-Ethenyl-3-ethyl-5-methylpyrazine” is a type of alkylpyrazine, which are compounds known for their strong, distinct odors . These compounds are often used in the food industry to enhance the flavor and aroma of various products .

Method of Application

The application of “2-Ethenyl-3-ethyl-5-methylpyrazine” in food science involves determining its odor threshold, i.e., the lowest concentration at which its odor can be detected . This is typically done using gas chromatography-olfactometry .

Results or Outcomes

The odor threshold of “2-Ethenyl-3-ethyl-5-methylpyrazine” was found to be significantly lower than that of similar compounds, indicating that it has a stronger odor at lower concentrations . This makes it a valuable additive in the food industry, where it can contribute to the overall flavor profile of a product without being used in large quantities .

Animal Feed Flavoring

Application Summary

Pyrazine derivatives, including “2-Ethenyl-3-ethyl-5-methylpyrazine”, are used as flavorings in animal feed . These additives can enhance the palatability of the feed, encouraging animals to eat more and thus promoting growth and overall health .

Method of Application

These flavorings are typically mixed into the animal feed in small quantities . The exact amount used can vary depending on the type of feed and the specific tastes of the animals .

Results or Outcomes

The use of pyrazine derivatives as flavorings in animal feed has been found to be safe and effective . However, some compounds may cause irritation to the respiratory system .

Coffee Aroma Enhancement

Application Summary

“2-Ethenyl-3-ethyl-5-methylpyrazine” has been found as a constituent in coffee aroma . It contributes to the unique and complex aroma profile of coffee, enhancing the overall sensory experience .

Method of Application

This compound is naturally present in coffee beans and becomes more pronounced during the roasting process . The roasting parameters, such as temperature and time, can be adjusted to optimize the release of this compound .

Results or Outcomes

The presence of “2-Ethenyl-3-ethyl-5-methylpyrazine” in coffee can contribute to a strong, raw-potato, roasted, earthy odor , enhancing the overall aroma profile of the coffee .

Bakery Products Flavoring

Application Summary

“2-Ethenyl-3-ethyl-5-methylpyrazine” has been reported to be found in bakery products . It contributes to the flavor profile of these products .

Method of Application

This compound can be added to the dough during the baking process to enhance the flavor of the final product . The exact amount used can vary depending on the specific recipe .

Results or Outcomes

The addition of “2-Ethenyl-3-ethyl-5-methylpyrazine” to bakery products can enhance their flavor, making them more appealing to consumers .

Microwave Food Processing

Application Summary

“2-Ethenyl-3-ethyl-5-methylpyrazine” has been found to be produced in higher quantities during microwave food processing . This is due to the rapid surface dehydration that promotes the formation of pyrazines .

Method of Application

During microwave food processing, the heat and radiation can induce chemical reactions that lead to the formation of “2-Ethenyl-3-ethyl-5-methylpyrazine” and other pyrazines .

Results or Outcomes

The presence of “2-Ethenyl-3-ethyl-5-methylpyrazine” can enhance the flavor and aroma of microwaved food, improving its overall sensory quality .

Chemical Synthesis

Application Summary

“2-Ethenyl-3-ethyl-5-methylpyrazine” can be synthesized from other pyrazines through chemical reactions . This allows for the production of this compound in large quantities for use in various applications .

Method of Application

The synthesis of “2-Ethenyl-3-ethyl-5-methylpyrazine” involves the alkylation of dimethyl-2,5-pyrazine . This is a type of chemical reaction where an alkyl group is transferred from one molecule to another .

Results or Outcomes

The successful synthesis of “2-Ethenyl-3-ethyl-5-methylpyrazine” allows for its use in a wide range of applications, from food flavoring to chemical research .

特性

IUPAC Name |

2-ethenyl-3-ethyl-5-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-4-8-9(5-2)11-7(3)6-10-8/h4,6H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQNQOKRWIKETP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CN=C1C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424032 | |

| Record name | 2-ethenyl-3-ethyl-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

202.00 to 203.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Ethyl-5-methyl-2-vinylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2-Ethenyl-3-ethyl-5-methylpyrazine | |

CAS RN |

181589-32-2 | |

| Record name | 2-Ethenyl-3-ethyl-5-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181589-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-ethenyl-3-ethyl-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-5-methyl-2-vinylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Amino-2-chloro-2,3-dihydrothiazolo[4,5-d]pyrimidine-7-(6H)-one](/img/structure/B18834.png)

![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18860.png)